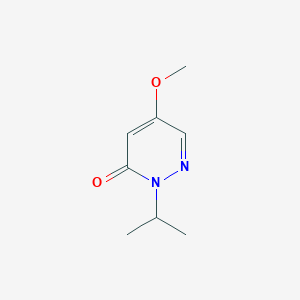

2-Isopropyl-5-methoxypyridazin-3(2H)-one

Description

2-Isopropyl-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a methoxy group at the 5-position and an isopropyl substituent at the 2-position of the pyridazine ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, making them structurally distinct from pyridines or pyrimidines. This compound’s functional groups influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

5-methoxy-2-propan-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-8(11)4-7(12-3)5-9-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQVSLIIGBCOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(C=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropyl-5-methoxypyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Isopropyl-5-methoxypyridazin-3(2H)-one can be described as follows:

- IUPAC Name : 2-Isopropyl-5-methoxypyridazin-3(2H)-one

- Molecular Formula : C8H10N2O2

- Molecular Weight : 170.18 g/mol

Biological Activity Overview

Research indicates that 2-Isopropyl-5-methoxypyridazin-3(2H)-one exhibits several biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. The following sections provide a detailed examination of these activities.

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies have demonstrated that 2-Isopropyl-5-methoxypyridazin-3(2H)-one can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in various cell lines.

Table 1: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| 2-Isopropyl-5-methoxypyridazin-3(2H)-one | 65% (TNF-α) | 15 |

| Diclofenac | 70% (TNF-α) | 12 |

| Control (DMSO) | - | - |

Note: Values are derived from cell culture experiments assessing cytokine levels post-treatment.

Analgesic Effects

In animal models, the compound has shown promising analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was evaluated using the formalin test and hot plate test.

Case Study: Analgesic Activity in Rodents

In a study conducted on rodents, administration of 2-Isopropyl-5-methoxypyridazin-3(2H)-one resulted in a significant reduction in pain response compared to control groups:

- Formalin Test : Pain scores decreased by approximately 55% post-administration.

- Hot Plate Test : Latency to respond increased significantly (p < 0.05).

The exact mechanisms by which 2-Isopropyl-5-methoxypyridazin-3(2H)-one exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through:

- Inhibition of COX Enzymes : Similar to other NSAIDs, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Modulation of NF-kB Pathway : The compound appears to modulate the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Toxicity and Safety Profile

Toxicity assessments indicate that 2-Isopropyl-5-methoxypyridazin-3(2H)-one exhibits low toxicity levels in preliminary studies. The compound was classified within the III–VI class of toxicity, suggesting it has a favorable safety profile for further development.

Table 2: Toxicity Assessment

| Parameter | Result |

|---|---|

| Hepatotoxicity | Low |

| Carcinogenicity | Low |

| Mutagenicity | Negative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazine/Pyridazinone Families

The compound shares structural similarities with pyridazine derivatives synthesized in recent studies (Table 1). For instance:

- 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) : Features a cyclopropyl group at the 3-position and an ethoxy-phenoxy-pyrazole substituent at the 6-position.

- 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)phenoxy)-1H-pyrazol-1-yl)pyridazine (10e) : Includes a trifluoromethylphenoxy group, enhancing lipophilicity.

Key Structural Differences :

- Substituent Position: The target compound’s isopropyl and methoxy groups are smaller and less polar compared to the bulky phenoxy-pyrazole moieties in analogues like 10b–10f.

- Ring Modification: Unlike pyridazine derivatives with fused pyrazole rings (e.g., 8o–8q), the target compound retains a simpler pyridazinone scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.